

An In-depth Technical Guide to o-Anisyl Azide: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name:	1-(azidomethyl)-2-methoxybenzene
CAS No.:	300823-47-6
Cat. No.:	B1279528

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Introduction

o-Anisyl azide, systematically known as 1-azido-2-methoxybenzene, is an aromatic organic azide that has garnered significant interest within the scientific community. Its unique structural features, combining the reactivity of an azide group with the electronic influence of an ortho-methoxy substituent, make it a valuable reagent in various chemical transformations. This guide provides a comprehensive technical overview of o-anisyl azide, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical and physical properties, key reactions, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

Nomenclature and Synonyms

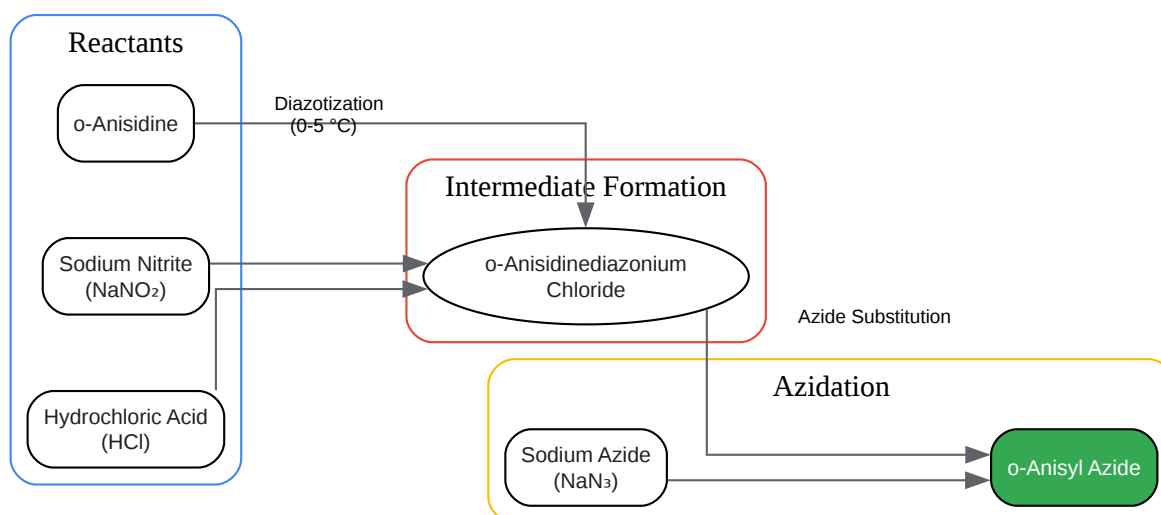
A clear understanding of the compound's nomenclature is paramount for effective scientific communication.

Identifier	Value
IUPAC Name	1-azido-2-methoxybenzene
Common Synonyms	o-Azidoanisole, 2-Azidoanisole, 2-Methoxyphenyl azide, Benzene, 1-azido-2-methoxy-
CAS Number	20442-97-1
Molecular Formula	C ₇ H ₇ N ₃ O
Molecular Weight	149.15 g/mol

Synthesis of o-Anisyl Azide

The most common and reliable method for the synthesis of o-anisyl azide is through the diazotization of o-anisidine (2-methoxyaniline) followed by the introduction of the azide functionality using sodium azide. This two-step, one-pot synthesis is a staple in many organic chemistry laboratories.

Reaction Workflow



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Caption: Workflow for the synthesis of o-anisyl azide.

Experimental Protocol: Synthesis from o-Anisidine

Disclaimer: This protocol is a representative procedure and should be carried out by trained personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines. Organic azides are potentially explosive and should be handled with extreme care.

Materials:

- o-Anisidine (2-methoxyaniline)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sodium Azide (NaN_3)
- Deionized Water
- Diethyl Ether or Dichloromethane
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel

Procedure:

- Preparation of the Diazonium Salt Solution:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve o-anisidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water. The acid serves to protonate the aniline, making it soluble and activating it for diazotization.
- Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.
- Diazotization:
 - Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
 - Add the sodium nitrite solution dropwise to the cold o-anisidine solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
- Azidation:
 - Prepare a solution of sodium azide (1.2 eq) in deionized water.
 - Slowly add the sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed. This step should be performed with caution as hydrazoic acid (HN_3), which is highly toxic and explosive, can be formed.
- Work-up and Isolation:
 - Once the nitrogen evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
 - Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the solution to dryness, as organic azides can be explosive upon concentration. It is advisable to leave a small amount of solvent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of o-anisyl azide is essential for its proper handling, characterization, and application.

Physical Properties

Property	Value
Appearance	Expected to be a pale yellow to brown oil or low-melting solid.
Boiling Point	Not well-documented, but expected to be higher than anisole (154 °C) due to the larger molecular weight and polarity. Distillation is not recommended due to the thermal instability of azides.
Solubility	Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, THF). Insoluble in water.

Spectroscopic Characterization

The following table outlines the expected spectroscopic data for o-anisyl azide based on its structure and data from analogous compounds.

Spectroscopy	Expected Features
^1H NMR	A singlet for the methoxy protons ($-\text{OCH}_3$) around 3.8-4.0 ppm. A complex multiplet pattern for the four aromatic protons in the region of 6.8-7.4 ppm.
^{13}C NMR	A signal for the methoxy carbon around 55-56 ppm. Aromatic carbon signals between approximately 110 and 150 ppm. The carbon attached to the azide group will be deshielded.
Infrared (IR)	A strong, sharp, characteristic absorption band for the azide asymmetric stretch ($\text{N}=\text{N}=\text{N}$) in the region of $2100\text{-}2150\text{ cm}^{-1}$. C-H stretching of the aromatic ring and methyl group around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2960\text{ cm}^{-1}$, respectively. C=C stretching of the aromatic ring around $1450\text{-}1600\text{ cm}^{-1}$. C-O stretching of the methoxy group around 1250 cm^{-1} .
Mass Spectrometry (MS)	The molecular ion peak (M^+) at $m/z = 149$. A prominent fragment peak at $m/z = 121$, corresponding to the loss of dinitrogen (N_2).

Chemical Reactivity and the Influence of the Ortho-Methoxy Group

The reactivity of o-anisyl azide is dominated by the azide functional group, with the ortho-methoxy group exerting significant electronic and steric effects.

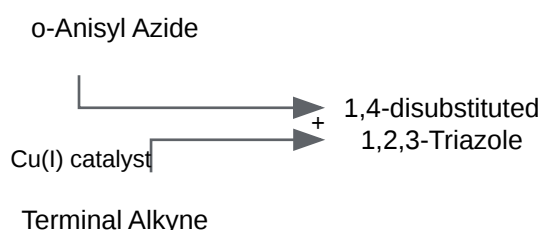
Electronic Effects of the Methoxy Group

The methoxy group is an ortho, para-directing activator in electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance.^[1] However, it is also inductively electron-withdrawing due to the high electronegativity of the oxygen atom. In the context of the azide's reactivity, the electron-donating resonance effect of the methoxy

group can influence the electronic properties of the azide, potentially affecting its reactivity in cycloaddition reactions.

Key Reactions

- 1,3-Dipolar Cycloaddition (Click Chemistry): Aryl azides are cornerstone reagents in Huisgen 1,3-dipolar cycloadditions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction is a prime example of "click chemistry," known for its high efficiency, selectivity, and mild reaction conditions.[3] o-Anisyl azide readily participates in these reactions to form 1,2,3-triazoles.



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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Staudinger Reaction: o-Anisyl azide can be reduced to the corresponding amine (o-anisidine) via the Staudinger reaction, which involves treatment with a phosphine (e.g., triphenylphosphine) followed by hydrolysis. This reaction provides a mild method for the synthesis of primary amines.
- Photolysis and Nitrene Formation: Upon photolysis, aryl azides can extrude dinitrogen to form highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including C-H insertion and ring expansion. The ortho-methoxy group in o-anisyl azide can potentially influence the reactivity and fate of the generated nitrene.

Applications in Research and Drug Development

The versatile reactivity of o-anisyl azide makes it a valuable tool in several areas of scientific research.

- **Bioconjugation and Chemical Biology:** The "click" reactivity of o-anisyl azide allows for its use in bioconjugation, where it can be used to label biomolecules such as proteins and nucleic acids. This is a powerful technique for studying biological processes in vitro and in vivo.
- **Synthesis of Heterocyclic Compounds:** The 1,2,3-triazole ring formed from the cycloaddition of o-anisyl azide is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
- **Photoaffinity Labeling:** Aryl azides are frequently employed as photoaffinity labels to identify the binding partners of small molecules. A molecule of interest is functionalized with an o-anisyl azide group. Upon binding to its target protein, irradiation with UV light generates a reactive nitrene that covalently crosslinks the molecule to its target, enabling subsequent identification and characterization.

Safety and Handling

Extreme caution must be exercised when handling o-anisyl azide and other organic azides.

- **Explosion Hazard:** Low molecular weight organic azides can be explosive and are sensitive to heat, shock, and friction. Always work on a small scale and behind a blast shield.
- **Toxicity:** The azide ion is toxic. Avoid inhalation, ingestion, and skin contact. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
- **Incompatible Materials:** Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), heavy metals (can form explosive metal azides), and strong oxidizing agents.
- **Storage:** Store in a cool, dark, and well-ventilated area, away from heat sources. It is often stored as a solution in an appropriate solvent to reduce the risk of explosion.
- **Disposal:** Azide-containing waste should be handled as hazardous waste according to institutional guidelines. It should be quenched with a reducing agent before disposal.

Conclusion

o-Anisyl azide is a versatile and valuable reagent in organic synthesis and chemical biology. Its participation in robust reactions like the copper-catalyzed azide-alkyne cycloaddition has solidified its role in the construction of complex molecules and bioconjugates. The electronic influence of the ortho-methoxy group adds a layer of nuance to its reactivity profile. As with all energetic compounds, a profound respect for its potential hazards and strict adherence to safety protocols are imperative for its successful and safe utilization in the laboratory. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of o-anisyl azide in their scientific endeavors.

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